N-Desmethyl citalopram-d4 (oxalate)
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Overview
Description
N-Desmethyl citalopram-d4 (oxalate) is a deuterium-labeled derivative of N-Desmethyl citalopram oxalate. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl citalopram-d4 (oxalate) involves the deuteration of N-Desmethyl citalopram oxalate. Deuteration is typically achieved through the use of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of N-Desmethyl citalopram-d4 (oxalate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl citalopram-d4 (oxalate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Desmethyl citalopram-d4 (oxalate) may yield N-Desmethyl citalopram-d4 oxalate derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-Desmethyl citalopram-d4 (oxalate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Employed in the investigation of biological pathways and mechanisms of action.
Medicine: Utilized in the development of new pharmaceuticals and the study of drug interactions.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-Desmethyl citalopram-d4 (oxalate) involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, leading to changes in its absorption, distribution, metabolism, and excretion. These changes can affect the compound’s efficacy and safety profile .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl citalopram oxalate: The non-deuterated version of N-Desmethyl citalopram-d4 (oxalate).
Deuterated analogs of other pharmaceuticals: Compounds such as deuterated fluoxetine and deuterated paroxetine.
Uniqueness
N-Desmethyl citalopram-d4 (oxalate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to improved stability and reduced metabolic degradation, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C21H21FN2O5 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-[3-(methylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C19H19FN2O.C2H2O4/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;3-1(4)2(5)6/h3-8,11,22H,2,9-10,13H2,1H3;(H,3,4)(H,5,6)/i4D,5D,6D,7D; |
InChI Key |
KIBDQJQSZZNPGM-OAIJHCBKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCNC)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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